GABA's primary function is as the major inhibitory neurotransmitter in the central nervous system (CNS). It binds to GABA receptors, regulating neuronal activity and influencing various processes like:
Researchers are investigating the involvement of GABAergic signaling in various neurological disorders like:
GABA's role in the nervous system makes it a target for developing various therapeutic agents. Some examples include:
Research is ongoing to develop new drugs targeting the GABA system for various neurological and psychiatric conditions.
GABA and its analogs are valuable tools in various scientific research applications, including:
3-Aminobutanoic acid, also known as β-aminobutyric acid, is a non-proteinogenic amino acid with the chemical formula C₄H₉NO₂. It is characterized by an amino group attached to the third carbon of the butyric acid chain. This compound is notable for its role as a metabolite and has garnered interest for its potential applications in both biochemical and agricultural contexts. As an isomer of other aminobutyric acids, it shares similarities with compounds such as α-aminobutyric acid and γ-aminobutyric acid (GABA), which is a well-known neurotransmitter in animals and plants .
The mechanism of action of 3-ABA is not fully understood but research suggests potential roles in:
The synthesis of 3-aminobutanoic acid can be achieved through several methods:
3-Aminobutanoic acid has diverse applications across various fields:
Studies have demonstrated that 3-aminobutanoic acid interacts with various biological systems:
3-Aminobutanoic acid shares structural similarities with other aminobutyric acids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Characteristics |
---|---|---|
3-Aminobutanoic Acid | C₄H₉NO₂ | Induces plant defense; enhances stress resistance. |
α-Aminobutyric Acid | C₄H₉NO₂ | Precursor for protein synthesis; less studied in plants. |
γ-Aminobutyric Acid (GABA) | C₄H₉NO₂ | Neurotransmitter; primarily studied in animal physiology. |
While all these compounds share the same molecular formula, their biological roles and applications differ significantly, with 3-aminobutanoic acid being particularly noted for its agricultural benefits .
3-Aminobutanoic acid (C₄H₉NO₂) features a β-amino group (-NH₂) attached to the third carbon of a butanoic acid backbone (Figure 1). Its IUPAC name is 3-aminobutanoic acid, and it exists as two enantiomers: (R)- and (S)-3-aminobutanoic acid.
Key Structural Data
The compound exhibits distinct physical properties critical for its biological activity:
Property | Value | Source |
---|---|---|
Melting Point | 189–196°C (decomposes) | |
Density | 1.105 g/cm³ | |
Solubility | Highly soluble in water (1250 g/L) | |
pKa | 3.67 ± 0.12 |
Its solubility in polar solvents and stability under physiological conditions make it suitable for agricultural and biochemical applications.
3-Aminobutanoic acid represents a fundamental beta amino acid compound with the molecular formula C₄H₉NO₂ and an average molecular weight of 103.12 grams per mole [4] [5] [7]. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as 3-aminobutanoic acid, reflecting its structural composition of a four-carbon butanoic acid backbone with an amino group substituted at the third carbon position [4] [6]. The Chemical Abstracts Service has assigned the registry number 541-48-0 to the racemic form of this compound [4] [5] [23].
The monoisotopic molecular weight of 3-aminobutanoic acid is precisely 103.063328537 atomic mass units, providing high-accuracy mass spectrometric identification capabilities [4] [8]. The compound belongs to the broader chemical classification of beta amino acids and derivatives, distinguished by the presence of an amino group attached to the beta carbon atom rather than the alpha carbon position characteristic of proteinogenic amino acids [4] [6] [8].
Table 1: Fundamental Molecular Identification Properties
Property | Value |
---|---|
Molecular Formula | C₄H₉NO₂ [4] [5] |
International Union of Pure and Applied Chemistry Name | 3-aminobutanoic acid [4] [6] |
Chemical Abstracts Service Registry Number | 541-48-0 [4] [5] |
Average Molecular Weight (g/mol) | 103.12 [4] [7] |
Monoisotopic Molecular Weight | 103.063328537 [4] [8] |
Chemical Class | Beta amino acids and derivatives [4] [6] |
Molecular Description Language Number | MFCD00008087 [4] [23] |
The molecular structure of 3-aminobutanoic acid is comprehensively described through several standardized chemical identifiers [4] [5] [7]. The International Chemical Identifier string "InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)" provides a unique textual representation of the compound's connectivity and stereochemistry [4] [7]. The corresponding International Chemical Identifier Key "OQEBBZSWEGYTPG-UHFFFAOYSA-N" serves as a fixed-length identifier derived from the full International Chemical Identifier [4] [5] [7].
The Simplified Molecular Input Line Entry System representation "CC(N)CC(O)=O" offers a concise linear notation describing the molecular structure, where the carbon chain is explicitly shown with the amino group at position three and the carboxylic acid functionality [4] [5] [6]. This notation clearly illustrates the beta amino acid structure with the characteristic two-carbon separation between the amino and carboxyl functional groups [6] [12].
3-Aminobutanoic acid exhibits stereochemical complexity due to the presence of a chiral center at the third carbon atom, resulting in the existence of distinct enantiomeric forms [7] [22] [29]. The racemic mixture, commonly designated as DL-3-aminobutanoic acid, contains equal proportions of both enantiomers and carries the Chemical Abstracts Service number 541-48-0 [23]. The individual enantiomers are distinguished by their absolute configurations and specific rotation properties [22] [29] [31].
The (R)-enantiomer, with Chemical Abstracts Service number 3775-73-3, demonstrates a specific rotation ranging from -33.0 to -38.0 degrees when measured at a concentration of 1 gram per 100 milliliters in water [22] [31]. Conversely, the (S)-enantiomer, bearing Chemical Abstracts Service number 3775-72-2, exhibits an opposite specific rotation of +33.0 to +38.0 degrees under identical measurement conditions [29]. These optical rotation values provide definitive identification parameters for distinguishing between the stereoisomeric forms [22] [29] [31].
Table 2: Stereochemical Properties of 3-Aminobutanoic Acid Isomers
Stereoisomer | Chemical Abstracts Service Number | Specific Rotation | Melting Point (°C) |
---|---|---|---|
Racemic (DL-form) | 541-48-0 [23] | Not applicable (racemic) [23] | 189 (decomposition) [23] |
(R)-enantiomer | 3775-73-3 [22] | -33.0 to -38.0° (c=1, H₂O) [22] [31] | 215-216 [22] |
(S)-enantiomer | 3775-72-2 [29] | +33.0 to +38.0° (c=1, H₂O) [29] | 229-231 [29] |
3-Aminobutanoic acid exists as a solid crystalline material at standard temperature and pressure conditions, typically appearing as a white to off-white powder [22] [23] [29]. The compound demonstrates thermal stability up to its melting point, which varies depending on the stereoisomeric form, with the racemic mixture decomposing at approximately 189 degrees Celsius [23]. The predicted boiling point of 223.6 ± 23.0 degrees Celsius and density of 1.105 ± 0.06 grams per cubic centimeter provide additional physical characterization parameters [22] [23].
The compound exhibits limited solubility in both water and methanol, described as slightly soluble with sonication often required for complete dissolution [22] [23]. The predicted acid dissociation constant (pKa) value of 3.67 ± 0.12 indicates the compound's acidic nature, consistent with the presence of the carboxylic acid functional group [22] [23]. Storage recommendations include maintenance in sealed containers under dry conditions at room temperature, with protection from light and inert gas atmosphere preferred due to the compound's hygroscopic nature [22] [23].
Table 3: Physical and Chemical Properties
Property | Value |
---|---|
Physical State (20°C) | Solid [22] [23] |
Color/Appearance | White to Off-White powder [22] [23] |
Melting Point (°C) | 189 (decomposition) [23] |
Boiling Point (°C) | 223.6±23.0 (predicted) [22] [23] |
Density (g/cm³) | 1.105±0.06 (predicted) [22] [23] |
Solubility in Water | Almost transparent/Slightly soluble [22] [23] |
Predicted pKa | 3.67±0.12 [22] [23] |
Storage Requirements | Room temperature, sealed, dry conditions [22] [23] |
Nuclear magnetic resonance spectroscopy provides definitive structural identification of 3-aminobutanoic acid through characteristic chemical shift patterns [16]. Proton nuclear magnetic resonance spectroscopy reveals distinctive signals corresponding to the methyl group, methylene protons, and the chiral center proton [16]. The methyl group typically appears as a doublet in the region of 1.3-1.5 parts per million, while the methylene protons adjacent to the carboxyl group demonstrate chemical shifts in the 2.6-2.9 parts per million range [16]. The proton attached to the chiral carbon bearing the amino group characteristically resonates around 3.8-4.0 parts per million [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carboxyl carbon appearing in the characteristic downfield region and aliphatic carbons distributed according to their electronic environments [16]. The stereochemical configuration influences the precise chemical shift values, enabling differentiation between enantiomeric forms when combined with chiral shift reagents or chiral solvents [16].
Mass spectrometric analysis of 3-aminobutanoic acid yields characteristic fragmentation patterns that confirm molecular identity and structural features [32] [33] [35]. Electron ionization mass spectrometry produces a molecular ion peak at mass-to-charge ratio 103, corresponding to the molecular weight of the compound [32]. Electrospray ionization mass spectrometry generates a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 104.0711, providing high-accuracy mass confirmation [32].
Tandem mass spectrometry experiments reveal characteristic fragmentation pathways, including sequential losses of water and carbon monoxide, as well as ammonia elimination [33] [35]. These fragmentation patterns are consistent with beta amino acid structural features and provide definitive identification capabilities when combined with chromatographic separation techniques [21] [34].
Fourier transform infrared spectroscopy of 3-aminobutanoic acid demonstrates characteristic absorption bands that confirm the presence of amino and carboxyl functional groups [17] [20]. The infrared spectrum exhibits a broad absorption region from 3500 to 2000 wavenumbers, attributed to intermolecular hydrogen bonding between amino and carboxyl groups in the solid state [17] [20]. Sharp absorption bands appear in the 1685-1540 wavenumber region, corresponding to carbonyl stretching and amino group deformation vibrations [17] [20].
Raman spectroscopy provides complementary vibrational information, with characteristic bands appearing in the 3030-2990 wavenumber region corresponding to carbon-hydrogen stretching vibrations [17] [20]. The combination of infrared and Raman spectroscopic data confirms the zwitterionic nature of the compound in the solid state, consistent with the structural characteristics of amino acids [17] [20].
Table 4: Spectroscopic Identification Methods
Analytical Method | Key Identification Features | Typical Values/Ranges |
---|---|---|
Nuclear Magnetic Resonance Spectroscopy (¹H) | Characteristic methyl doublet, CH signals [16] | δ 1.3-1.5 (CH₃), 2.6-2.9 (CH₂), 3.8-4.0 (CH) [16] |
Nuclear Magnetic Resonance Spectroscopy (¹³C) | Carboxyl carbon, aliphatic carbons [16] | Variable based on stereochemistry [16] |
Mass Spectrometry (Electron Ionization) | Molecular ion peak m/z 103 [32] | Base peak variations by fragmentation [32] |
Mass Spectrometry (Electrospray Ionization) | [M+H]⁺ at m/z 104.0711 [32] | High accuracy mass confirmation [32] |
Fourier Transform Infrared Spectroscopy | N-H stretch, C=O stretch, C-N stretch [17] [20] | 3500-2000 cm⁻¹ (broad), 1685-1540 cm⁻¹ [17] [20] |
Raman Spectroscopy | Complementary vibrational modes [17] [20] | 3030-2990 cm⁻¹, complementary to infrared [17] [20] |
Ultraviolet Spectroscopy | Absorption around 200-210 nm (carboxyl) [18] | Derivatization required for sensitivity [18] |
High-performance liquid chromatography coupled with various detection methods provides robust analytical capabilities for 3-aminobutanoic acid identification and quantification [18] [21]. The compound requires derivatization for enhanced detection sensitivity, commonly employing reagents such as o-phthalaldehyde, phenyl isothiocyanate, or dabsyl chloride to form chromophoric or fluorophoric derivatives [18] [21]. Pre-column derivatization methods enable simultaneous analysis of multiple amino acid components with improved selectivity and sensitivity [18] [21].
Reversed-phase liquid chromatography with gradient elution provides effective separation of 3-aminobutanoic acid from related compounds and biological matrix components [21]. The derivatized compound typically elutes within predictable retention time windows, enabling reliable identification when combined with mass spectrometric detection [21]. Differential mobility spectrometry coupled with tandem mass spectrometry offers additional selectivity for complex biological samples [36].
3-Aminobutanoic acid represents a structurally significant beta amino acid with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol [1] [2] [3]. The compound exists as three distinct stereochemical forms: a racemic mixture (CAS: 541-48-0), the (S)-enantiomer (CAS: 3775-72-2), and the (R)-enantiomer (CAS: 3775-73-3) [3] [4] [5]. The exact mass has been precisely determined as 103.063328530 g/mol [2], providing critical data for mass spectrometric identification and analysis.
The International Union of Pure and Applied Chemistry systematic name for this compound is 3-aminobutanoic acid [1] [3], reflecting its structural designation as a four-carbon carboxylic acid with an amino substituent at the third carbon position. This beta amino acid classification distinguishes it from conventional alpha amino acids found in proteins, as the amino group is attached to the beta carbon atom rather than the alpha carbon adjacent to the carboxyl group [2] [3].
The thermal characteristics of 3-aminobutanoic acid demonstrate significant variations among its stereoisomeric forms. The racemic mixture exhibits a melting point of 189°C with decomposition [4] [6] [7], indicating thermal instability at elevated temperatures. This decomposition behavior is characteristic of amino acids that undergo complex thermal degradation processes involving dehydration, deamination, and cyclization reactions [8].
The individual enantiomers display notably different melting points, with the (S)-enantiomer melting at 229-231°C [5] [9] and the (R)-enantiomer at 215-216°C [10] [11]. This enantiomeric melting point difference of approximately 14-16°C reflects distinct crystal packing arrangements and intermolecular hydrogen bonding patterns between the stereoisomers. Such differences are typical for chiral compounds where enantiomers can adopt different crystalline forms with varying thermal stabilities [12] [13].
The predicted boiling point of 223.6 ± 23.0°C [4] [10] [5] suggests that the compound would undergo extensive thermal decomposition before reaching its theoretical boiling point under standard atmospheric conditions. This behavior necessitates specialized handling procedures and storage conditions to maintain compound integrity.
3-Aminobutanoic acid exists as a crystalline solid at room temperature, typically appearing as white to off-white powder or crystals [4] [10] [5]. The solid-state properties are crucial for pharmaceutical and analytical applications, as crystal form can significantly impact dissolution rates, bioavailability, and chemical stability [12] [14].
The density has been predicted at 1.105 ± 0.06 g/cm³ [4] [10] [5], providing essential information for volumetric calculations and formulation development. The refractive index of 1.462 [15] offers additional optical characterization data useful for identification and purity assessment through polarimetric methods.
The compound exhibits excellent water solubility, being described as "freely soluble" in aqueous media [5] [16]. This hydrophilic character is reflected in the XLogP value of -3.10 [2], indicating strong preference for aqueous phases over lipophilic environments. The high water solubility results from the zwitterionic nature of the molecule at physiological pH, where both the amino and carboxyl groups are ionized, creating favorable interactions with water molecules through hydrogen bonding and electrostatic interactions.
The topological polar surface area (TPSA) of 63.30 Ų [2] quantifies the polar surface area available for hydrogen bonding interactions. This value, combined with two hydrogen bond donors and two hydrogen bond acceptors [2], explains the compound's favorable aqueous solubility profile and potential for biological membrane permeation.
The compound exhibits amphoteric behavior with two distinct ionization constants. The carboxyl group pKa is 3.67 ± 0.12 [4] [10] [5], typical for aliphatic carboxylic acids, while the amino group pKa is 10.14 at 25°C [7]. These values indicate that at physiological pH (approximately 7.4), the molecule exists predominantly in its zwitterionic form with a deprotonated carboxyl group (-COO⁻) and a protonated amino group (-NH₃⁺).
The acid-base equilibria significantly influence the compound's chemical behavior, solubility characteristics, and potential biological interactions. The relatively wide separation between the two pKa values (approximately 6.5 pH units) ensures a substantial pH range where the zwitterionic form predominates, which is characteristic of amino acids and contributes to their unique physicochemical properties.
The individual enantiomers of 3-aminobutanoic acid exhibit optical activity, a fundamental property of chiral molecules [17] [18] [19]. The (R)-enantiomer demonstrates a specific rotation of -36° (c=1, H₂O) [10] [11], indicating levorotatory behavior when measured using the sodium D-line at standard conditions. The specific rotation for the (S)-enantiomer has not been extensively reported in the available literature [9], though it would be expected to show equal magnitude but opposite sign rotation compared to its enantiomeric counterpart.
The racemic mixture is optically inactive due to the equal and opposite contributions of the individual enantiomers, resulting in a net optical rotation of zero degrees [17] [18]. This optical inactivity serves as a diagnostic criterion for confirming racemic composition and distinguishing it from enantiomerically enriched samples.
The molecular polarizability of 10.16 × 10⁻²⁴ cm³ [15] and molar refractivity of 25.63 cm³ [15] provide insight into the electronic properties and optical behavior of the molecule. These parameters are fundamental for understanding light-matter interactions and are essential for computational modeling of optical properties and molecular recognition processes.
The compound possesses two rotatable bonds [2], contributing to conformational flexibility that influences its three-dimensional structure in solution and solid state. This flexibility is important for understanding binding interactions with biological targets and crystal packing arrangements.
The vapor pressure of 0.0352 mmHg at 25°C [15] indicates relatively low volatility at room temperature, which is expected for a polar, hydrogen-bonding compound. The flash point of 89°C [15] and enthalpy of vaporization of 50.68 kJ/mol [15] provide critical safety and thermodynamic data for handling and processing applications.
These vapor properties suggest that the compound requires minimal containment measures for vapor control under normal laboratory conditions, but appropriate ventilation should be maintained when heating above room temperature.
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Table 1 summarizes the comprehensive physical and chemical properties of 3-aminobutanoic acid, providing researchers with essential data for experimental design and analytical method development. The stereochemical variations detailed in Table 2 highlight the importance of enantiomeric purity in applications where stereochemical specificity is required. Table 3 presents molecular descriptors that are crucial for computational chemistry applications and database searches.
Irritant